Cytotoxic Selectivity: Metal Complexes of HL1 Show Enhanced Activity Over Free Ligand in Human Tumor Cell Lines
Lanthanide complexes of 4-amino-2-(1H-benzimidazol-2-yl)phenol (HL1) exhibit moderate cytotoxicity against six human tumor cell lines (U251 glioblastoma, HCT-15 colorectal carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer, K562 myelogenous leukemia, SKLU-1 lung carcinoma) while demonstrating lower toxicity against a non-cancerous COS-7 primate kidney cell line [1]. The free ligand HL1 itself shows minimal activity, confirming a synergistic effect upon metal coordination [1].
| Evidence Dimension | Cytotoxicity (qualitative assessment) |
|---|---|
| Target Compound Data | HL1 (free ligand): Minimal cytotoxicity |
| Comparator Or Baseline | La-L1, Ce-L1, Sm-L1 (lanthanide complexes): Moderate cytotoxicity |
| Quantified Difference | Metal complexes exhibit higher biological activity than the free ligands [1]. |
| Conditions | SRB microculture assay; 25 μM compound concentration; 48 h incubation; cell lines as listed above [1]. |
Why This Matters
This demonstrates that 4-amino-2-(1H-benzimidazol-2-yl)phenol serves as a critical scaffold for developing metal-based anticancer agents, with its complexes showing a desirable therapeutic window not observed with the free ligand.
- [1] Aragón-Muriel A, Liscano-Martínez Y, Rufino-Felipe E, Morales-Morales D, Oñate-Garzón J, Polo-Cerón D. Synthesis, biological evaluation and model membrane studies on metal complexes containing aromatic N,O-chelate ligands. Heliyon. 2020;6(6):e04126. View Source
